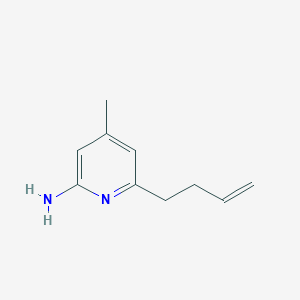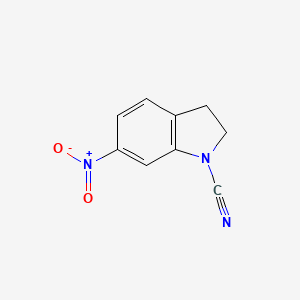
6-(3-buten-1-yl)-4-methyl-2-Pyridinamine
Übersicht
Beschreibung
6-(3-buten-1-yl)-4-methyl-2-Pyridinamine is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a butenyl group at the sixth position, and a methyl group at the fourth position on the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-amino-4-methylpyridine with a suitable butenyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-buten-1-yl)-4-methyl-2-Pyridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butenyl and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-methylpyridine: Lacks the butenyl group, which may affect its reactivity and applications.
2-Amino-6-methylpyridine: Lacks the butenyl group, leading to different chemical properties.
2-Amino-6-(3-buten-1-yl)pyridine: Lacks the methyl group, which can influence its biological activity.
Uniqueness: The presence of both the butenyl and methyl groups in 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine provides a unique combination of chemical properties that can be exploited in various applications. This compound’s distinct structure allows for specific interactions that are not possible with its analogs.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
6-but-3-enyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h3,6-7H,1,4-5H2,2H3,(H2,11,12) |
InChI-Schlüssel |
ATZJEONAIUONDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)N)CCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]formamide](/img/structure/B8476356.png)












